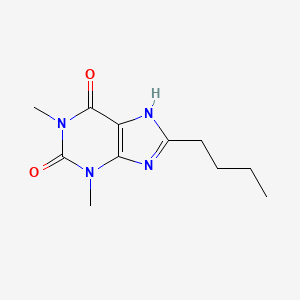

8-Butyltheophylline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

35873-40-6 |

|---|---|

Molecular Formula |

C11H16N4O2 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

8-butyl-1,3-dimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C11H16N4O2/c1-4-5-6-7-12-8-9(13-7)14(2)11(17)15(3)10(8)16/h4-6H2,1-3H3,(H,12,13) |

InChI Key |

VPISOLDSBFMXDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Butyltheophylline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 8-Butyltheophylline, a substituted xanthine derivative of interest in pharmaceutical research. The document details two principal synthetic routes, offering step-by-step experimental protocols and a comparative analysis of their quantitative data. Furthermore, this guide includes visualizations of a relevant biological pathway and a general experimental workflow to provide a broader context for the synthesis and application of this compound.

Introduction

Theophylline (1,3-dimethylxanthine) and its derivatives are a well-established class of compounds with a range of pharmacological activities, most notably as bronchodilators and adenosine receptor antagonists. The substitution at the C8 position of the xanthine core allows for the modulation of these biological activities. This compound, with a butyl group at this position, is a subject of research for its potential as a selective adenosine receptor antagonist and for other therapeutic applications. This guide focuses on the practical aspects of its chemical synthesis, providing detailed methodologies for its preparation in a laboratory setting.

Synthetic Routes and Methodologies

Two primary and effective methods for the synthesis of this compound are the Traube synthesis, a classic method for purine synthesis, and the direct alkylation of an 8-substituted theophylline precursor via an organometallic reaction.

Method 1: Traube Synthesis

The Traube synthesis is a versatile method for the preparation of purines from pyrimidine precursors. In the context of this compound synthesis, this involves the condensation of 5,6-diamino-1,3-dimethyluracil with a source of the butyl group, followed by cyclization.

Step 1: Synthesis of 5,6-diamino-1,3-dimethyluracil

The starting material, 5,6-diamino-1,3-dimethyluracil, can be synthesized from 6-amino-1,3-dimethyluracil through nitrosation followed by reduction.

Step 2: Synthesis of this compound via Condensation and Cyclization

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5,6-diamino-1,3-dimethyluracil (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and acetic acid.

-

Addition of Reagent: To this solution, add valeraldehyde (pentanal) (1.1 equivalents). The aldehyde will react with the diamine to form a Schiff base intermediate.

-

Oxidative Cyclization: The cyclization of the intermediate to form the imidazole ring of the purine system can be achieved by refluxing the reaction mixture in the presence of an oxidizing agent like thionyl chloride or simply by heating in an appropriate solvent. The reaction is typically heated to reflux for several hours.

-

Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then neutralized with a base, such as a saturated sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate or chloroform.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Method 2: Alkylation of 8-Bromotheophylline using n-Butyllithium

This method involves the direct introduction of the butyl group at the C8 position of the theophylline ring system via a lithium-halogen exchange followed by alkylation. This approach is often more direct than the Traube synthesis.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The system is maintained under an inert atmosphere (nitrogen or argon) throughout the reaction.

-

Starting Material: 8-Bromotheophylline (1 equivalent) is suspended in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) and cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Addition of n-Butyllithium: A solution of n-butyllithium (n-BuLi) in hexanes (1.1 to 1.2 equivalents) is added dropwise to the cooled suspension via the dropping funnel, ensuring the temperature remains below -70 °C. The reaction mixture is stirred at this temperature for a period of time (e.g., 1 hour) to allow for the lithium-halogen exchange to occur, forming the 8-lithiated theophylline intermediate.

-

Quenching and Alkylation: While not strictly necessary for the formation of the title compound in this specific reaction (as the n-butyl group is already present from the reagent), in a general sense, an electrophile would be added at this stage. In this case, the reaction is carefully quenched by the slow addition of a proton source, such as saturated aqueous ammonium chloride solution, after the initial stirring period.

-

Work-up: The reaction mixture is allowed to warm to room temperature. The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the two primary synthesis methods of this compound. The values presented are indicative and may vary depending on the specific reaction conditions and scale.

| Parameter | Method 1: Traube Synthesis | Method 2: Alkylation with n-BuLi |

| Starting Materials | 5,6-diamino-1,3-dimethyluracil, Valeraldehyde | 8-Bromotheophylline, n-Butyllithium |

| Typical Yield | 60-75% | 70-85% |

| Reaction Time | 4-8 hours | 2-4 hours |

| Reaction Temperature | Reflux | -78 °C to room temperature |

| Purity (post-purification) | >98% | >98% |

| Melting Point | Approx. 155-158 °C | Approx. 155-158 °C |

Mandatory Visualizations

Biological Context: Theophylline and Adenosine Receptor Signaling

Theophylline and its derivatives, including this compound, are known to act as antagonists at adenosine receptors. The following diagram illustrates a simplified signaling pathway of the adenosine A1 receptor, which is a G-protein coupled receptor (GPCR). Theophylline's antagonism at this receptor can lead to various physiological effects, including bronchodilation.

Caption: Simplified Adenosine A1 Receptor Signaling Pathway.

Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical workflow for the synthesis, work-up, and purification of an organic compound like this compound in a research laboratory setting.

Caption: General Workflow for Organic Synthesis and Purification.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the three methylene groups), as well as singlets for the two N-methyl groups of the theophylline core.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the butyl chain and the theophylline scaffold.

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of this compound.

-

Melting Point: The melting point of the purified compound should be sharp and consistent with reported values.

Conclusion

This technical guide has detailed two robust and reliable methods for the synthesis of this compound: the Traube synthesis and the direct alkylation of 8-bromotheophylline. Both methods can provide the target compound in good yields and high purity. The choice of method may depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel xanthine-based therapeutic agents. The contextual diagrams of the relevant biological pathway and a general experimental workflow further enhance the practical utility of this guide.

Unraveling the Neuronal Mechanisms of 8-Butyltheophylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted mechanism of action of 8-Butyltheophylline, a xanthine derivative, within neuronal cells. This document provides a comprehensive overview of its molecular targets, the signaling pathways it modulates, and the subsequent effects on neuronal function. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Core Mechanisms of Action: A Dual Approach

This compound, like other alkylxanthines, exerts its effects on neuronal cells primarily through two well-established mechanisms: the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. The balance between these two actions is crucial in determining its overall pharmacological profile.

Adenosine Receptor Antagonism

Adenosine is a ubiquitous neuromodulator in the central nervous system that primarily exerts inhibitory effects through the activation of A1 adenosine receptors. This compound acts as a competitive antagonist at these receptors, thereby blocking the endogenous effects of adenosine. This antagonism leads to a disinhibition of neuronal activity, impacting synaptic transmission and plasticity. For instance, the blockade of A1 receptors has been shown to prevent the reversal of long-term potentiation (LTP), a cellular correlate of learning and memory, in hippocampal neurons.[1]

Phosphodiesterase (PDE) Inhibition

This compound also functions as a non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs).[2] These enzymes are responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling cascades.[3][4]

Key Signaling Pathways Modulated by this compound

The dual actions of this compound converge on critical intracellular signaling pathways that regulate a wide array of neuronal functions, from immediate changes in excitability to long-term alterations in gene expression.

The cAMP/PKA/CREB Signaling Pathway

The inhibition of PDEs by this compound elevates intracellular cAMP levels.[5] This increase in cAMP leads to the activation of Protein Kinase A (PKA).[6] Activated PKA can then phosphorylate numerous target proteins within the neuron. A key downstream target of PKA is the transcription factor cAMP response element-binding protein (CREB).[6] Upon phosphorylation, CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and differentiation.[7][8][9]

The following diagram illustrates the cAMP/PKA/CREB signaling pathway initiated by PDE inhibition.

Modulation of Neuronal Excitability via Adenosine Receptor Blockade

By antagonizing A1 adenosine receptors, this compound prevents the inhibitory effects of adenosine on neuronal firing. Adenosine, acting through A1 receptors, can increase potassium conductance and decrease calcium conductance, leading to hyperpolarization and reduced neurotransmitter release. This compound's blockade of this action results in increased neuronal excitability.

The diagram below depicts the antagonism of the A1 adenosine receptor by this compound.

Quantitative Data Summary

While specific quantitative data for this compound in neuronal cells is not extensively available in the public domain, data from related xanthine derivatives provide valuable insights into the expected potency and selectivity. The following table summarizes representative data for adenosine receptor antagonists.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Cell Type/Preparation |

| 8-Phenyltheophylline | A1 | ~10 nM | Rat brain membranes |

| 8-Cyclopentyltheophylline (CPT) | A1 | ~1 µM | Guinea pig hippocampal slices[1] |

Note: This table is illustrative and based on available data for related compounds. Further specific experimental determination for this compound is recommended.

Experimental Protocols

To facilitate the investigation of this compound's effects on neuronal cells, detailed methodologies for key experiments are provided below.

Protocol for Assessing Adenosine Receptor Binding

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for adenosine receptors.

Workflow Diagram:

Methodology:

-

Neuronal Membrane Preparation:

-

Homogenize cultured neuronal cells or brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the neuronal membranes, a specific radioligand for the adenosine receptor subtype of interest (e.g., [³H]DPCPX for A1 receptors), and varying concentrations of this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled antagonist).

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Protocol for Measuring PDE Inhibition

This protocol describes an in vitro assay to measure the inhibitory effect of this compound on PDE activity.

Methodology:

-

Enzyme and Substrate Preparation:

-

Use commercially available purified PDE isoenzymes or prepare lysates from neuronal cells.

-

Prepare a reaction buffer containing a known concentration of cAMP or cGMP as the substrate.

-

-

Inhibition Assay:

-

Pre-incubate the PDE enzyme with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the cAMP or cGMP substrate.

-

Allow the reaction to proceed for a specific time at 37°C.

-

Terminate the reaction (e.g., by boiling).

-

-

Product Quantification:

-

The product of the reaction, AMP or GMP, is converted to adenosine or guanosine by a phosphatase.

-

The amount of adenosine or guanosine is then quantified, often using high-performance liquid chromatography (HPLC) or a colorimetric or fluorescent assay kit.

-

-

Data Analysis:

-

Calculate the percentage of PDE inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Electrophysiological Recording of Neuronal Activity

Whole-cell patch-clamp electrophysiology can be used to directly measure the effects of this compound on neuronal membrane potential and ion channel activity.[10][11]

Methodology:

-

Cell Preparation:

-

Culture primary neurons or use acute brain slices.

-

Place the preparation in a recording chamber on the stage of a microscope and perfuse with artificial cerebrospinal fluid (aCSF).

-

-

Patch-Clamp Recording:

-

Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution.

-

Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

In current-clamp mode, record the resting membrane potential and action potential firing in response to current injections.

-

In voltage-clamp mode, hold the membrane potential at a specific voltage and record ionic currents.

-

Establish a baseline recording.

-

-

Drug Application:

-

Perfuse the recording chamber with aCSF containing a known concentration of this compound.

-

Record the changes in membrane potential, firing rate, or specific ionic currents in the presence of the compound.

-

To investigate the mechanism, co-apply adenosine or specific agonists/antagonists for other receptors.

-

-

Data Analysis:

-

Analyze the recorded traces to quantify changes in neuronal properties such as resting membrane potential, input resistance, action potential threshold, firing frequency, and the amplitude and kinetics of synaptic currents.

-

Conclusion

This compound presents a compelling profile as a modulator of neuronal function through its dual action as an adenosine receptor antagonist and a phosphodiesterase inhibitor. This guide provides a foundational understanding of its mechanisms, the key signaling pathways it influences, and detailed protocols for its further investigation. The provided information is intended to serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of xanthine derivatives in the context of neurological disorders. Further research is warranted to delineate the precise quantitative contributions of each mechanism to the overall pharmacological effects of this compound in different neuronal populations.

References

- 1. 8-cyclopentyltheophylline, an adenosine A1 receptor antagonist, inhibits the reversal of long-term potentiation in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions [frontiersin.org]

- 4. Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclic AMP stimulates K+ channel activity in mesophyll cells of Vicia faba L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurotrophin-regulated signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclic AMP Promotes Neuronal Survival by Phosphorylation of Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of dibutyryl cyclic AMP and retinoic acid on the differentiation of dopamine neurons: prevention of cell death by dibutyryl cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acnp.org [acnp.org]

- 11. Reconciling functional differences in populations of neurons recorded with two-photon imaging and electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Butyltheophylline: A Technical Guide to its Selective A1 Adenosine Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological profile of 8-Butyltheophylline as a selective antagonist for the A1 adenosine receptor. This document provides a comprehensive overview of its binding affinity, functional activity, and the underlying signaling pathways, supported by detailed experimental protocols and visual representations to facilitate understanding and application in research and drug development.

Executive Summary

This compound, a derivative of the xanthine class of compounds, demonstrates a notable selectivity for the A1 adenosine receptor over the A2A subtype. This selectivity is critical for the development of therapeutic agents targeting specific adenosine receptor-mediated pathways while minimizing off-target effects. This guide presents quantitative data on its binding affinities, detailed methodologies for assessing its antagonist activity, and a visual representation of the A1 adenosine receptor signaling cascade.

Data Presentation: Binding Affinity of this compound

The selectivity of this compound for the A1 adenosine receptor is quantified through competitive radioligand binding assays. The following table summarizes the equilibrium dissociation constants (Ki) of this compound at rat A1 and A2A adenosine receptors.

| Receptor Subtype | Species | Ligand | Ki (μM) |

| A1 Adenosine Receptor | Rat | This compound | 1.1 |

| A2A Adenosine Receptor | Rat | This compound | 25 |

Data sourced from competitive radioligand binding assays.

A1 Adenosine Receptor Signaling Pathway

The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. Upon activation by its endogenous ligand, adenosine, the A1 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

Radioligand Competition Binding Assay for A1 and A2A Receptors

This protocol details the methodology to determine the binding affinity (Ki) of this compound for the A1 and A2A adenosine receptors.

1. Membrane Preparation:

-

Whole rat brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

The membrane pellet is washed by resuspension in fresh Tris-HCl buffer and recentrifugation.

-

The final pellet is resuspended in buffer to a protein concentration of approximately 1-2 mg/mL, aliquoted, and stored at -80°C until use.

2. Radioligand Binding Assay:

-

The assay is performed in a final volume of 200 µL in 96-well plates.

-

For A1 receptor binding, membranes (50-100 µg protein) are incubated with the A1-selective radioligand [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine) at a concentration close to its Kd (e.g., 1-2 nM).

-

For A2A receptor binding, membranes are incubated with the A2A-selective radioligand [³H]CGS 21680 (2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine) at a concentration near its Kd (e.g., 10-20 nM).

-

A range of concentrations of this compound (e.g., 10⁻⁹ to 10⁻³ M) are added to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled selective ligand (e.g., 10 µM NECA for both receptors).

-

The incubation is carried out for 60-90 minutes at room temperature (25°C).

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This protocol assesses the functional antagonist activity of this compound at the A1 adenosine receptor by measuring its ability to counteract agonist-induced inhibition of cAMP production.

1. Cell Culture and Treatment:

-

Use a cell line endogenously or recombinantly expressing the A1 adenosine receptor (e.g., CHO-A1 cells).

-

Plate the cells in 24-well plates and grow to near confluence.

-

On the day of the assay, replace the growth medium with a serum-free medium containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of an A1 receptor agonist (e.g., N⁶-cyclopentyladenosine, CPA) in the presence of forskolin (an adenylyl cyclase activator) for a defined period (e.g., 15-30 minutes).

2. cAMP Measurement:

-

Terminate the reaction by lysing the cells with a suitable lysis buffer.

-

Measure the intracellular cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

3. Data Analysis:

-

Generate concentration-response curves for this compound's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

-

Determine the IC50 value, which represents the concentration of this compound that restores 50% of the response to forskolin in the presence of the agonist.

Conclusion

This compound emerges as a valuable research tool for investigating the physiological and pathological roles of the A1 adenosine receptor. Its demonstrated selectivity over the A2A receptor, substantiated by the quantitative data and experimental protocols presented herein, provides a solid foundation for its application in preclinical studies. Further characterization of its binding profile at A2B and A3 receptors would offer a more complete understanding of its selectivity and potential for therapeutic development. This technical guide serves as a comprehensive resource for scientists and researchers aiming to leverage the selective A1 antagonistic properties of this compound in their experimental endeavors.

8-Butyltheophylline: A Technical Guide to its Core Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

Quantitative experimental data for 8-butyltheophylline is not available in the cited literature. However, the following table summarizes the key physicochemical properties of the parent compound, theophylline, to provide a baseline for understanding its derivatives.

| Property | Theophylline Data |

| IUPAC Name | 1,3-dimethyl-7H-purine-2,6-dione[1] |

| Molecular Formula | C₇H₈N₄O₂[1] |

| Molecular Weight | 180.16 g/mol [1] |

| Melting Point | 270-274 °C |

| Solubility | - Sparingly soluble in water.[2] - Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2] |

| pKa | The pKa of theophylline is approximately 8.6, indicating weak acidic properties. The acidity is attributed to the hydrogen atom at the N-7 position of the imidazole ring. |

Experimental Protocols

The determination of the physicochemical properties of xanthine derivatives like this compound involves a range of standard and specialized experimental techniques.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube sealed at one end.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means to observe the sample is used.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance first begins to melt (onset point) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range.

Solubility Determination

Solubility is a crucial parameter that influences a drug's absorption and bioavailability.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer of specific pH) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is separated from the undissolved solid by centrifugation and filtration.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different physiological pH values, which affects its absorption, distribution, and excretion.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Signaling Pathways

Theophylline and its derivatives, including 8-substituted analogs, are known to exert their pharmacological effects primarily through two main mechanisms: inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.

Caption: General signaling pathway of theophylline derivatives.

Mechanism of Action:

-

Adenosine Receptor Antagonism: 8-substituted theophylline derivatives are competitive antagonists at adenosine receptors (A1, A2A, A2B, and A3). Adenosine, an endogenous nucleoside, typically mediates bronchoconstriction and pro-inflammatory responses. By blocking these receptors, theophylline derivatives inhibit the effects of adenosine, leading to bronchodilation and reduced inflammation.

-

Phosphodiesterase (PDE) Inhibition: These compounds are non-selective inhibitors of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP). Inhibition of PDEs leads to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation (bronchodilation) and suppression of inflammatory cell activity.

Conclusion

While specific physicochemical data for this compound remains to be experimentally determined and published, this guide provides a robust framework for its characterization based on the well-established properties and analytical methodologies for theophylline and its derivatives. The understanding of its potential signaling pathways as an adenosine receptor antagonist and phosphodiesterase inhibitor provides a strong foundation for future research and drug development efforts. Further experimental investigation is warranted to fully elucidate the unique properties of this compound and its potential as a therapeutic agent.

References

8-Butyltheophylline: A Technical Guide to its Synthesis, Characterization, and Biological Context

Disclaimer: The initial discovery and isolation of 8-Butyltheophylline are not well-documented in publicly accessible literature. This guide, therefore, focuses on the probable synthesis, based on established methods for analogous 8-substituted theophylline derivatives, and its expected physicochemical properties and biological activities within the context of the xanthine class of compounds.

Introduction

This compound is a derivative of theophylline, a methylxanthine compound widely known for its therapeutic applications, primarily as a bronchodilator in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1] The substitution at the 8-position of the theophylline scaffold is a common strategy in medicinal chemistry to modulate the compound's pharmacokinetic and pharmacodynamic properties. The introduction of an alkyl group, such as a butyl chain, can influence factors like lipophilicity, metabolic stability, and receptor affinity. This technical guide provides a comprehensive overview of the likely synthetic route for this compound, its expected physicochemical characteristics, and the general mechanism of action attributed to theophylline and its derivatives.

Proposed Synthesis of this compound

The synthesis of 8-alkyltheophyllines can be achieved through various established methods. A common and effective approach involves the nucleophilic substitution of a halogen at the 8-position of a theophylline precursor, such as 8-bromotheophylline, with an appropriate organometallic reagent or the direct alkylation of theophylline. The following protocol details a plausible synthetic route starting from 8-bromotheophylline and utilizing a Grignard reagent.

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound by reacting 8-bromotheophylline with butylmagnesium bromide.

Materials:

-

8-bromotheophylline

-

Magnesium turnings

-

1-bromobutane

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Iodine crystal (for Grignard initiation)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

-

Preparation of the Grignard Reagent:

-

A three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flame-dried under a stream of inert gas (Argon or Nitrogen).

-

Magnesium turnings are added to the flask.

-

A small crystal of iodine is added to activate the magnesium surface.

-

A solution of 1-bromobutane in anhydrous THF is prepared and added to the dropping funnel.

-

A small amount of the 1-bromobutane solution is added to the magnesium turnings. The reaction is initiated, which is evident by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, the remaining 1-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent (butylmagnesium bromide).

-

-

Reaction with 8-bromotheophylline:

-

8-bromotheophylline is dissolved in anhydrous THF in a separate flask under an inert atmosphere.

-

The solution of 8-bromotheophylline is then added slowly to the prepared Grignard reagent at 0 °C (ice bath).

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, with the progress of the reaction being monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, the flask is cooled in an ice bath, and the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Experimental Workflow Diagram

Caption: Proposed experimental workflow for the synthesis of this compound.

Physicochemical and Characterization Data

Physicochemical Properties

| Property | Value (8-tert-butyltheophylline) | Value (8-n-butyltheophylline) (Calculated) | Data Source |

| Molecular Formula | C₁₁H₁₆N₄O₂ | C₁₁H₁₆N₄O₂ | - |

| Molecular Weight | 236.27 g/mol | 236.27 g/mol | - |

| Melting Point (Tfus) | 285.5 °C | Not available | NIST |

| Enthalpy of Fusion (ΔfusH) | 36.4 kJ/mol | Not available | NIST |

Expected Spectroscopic Data

The following table outlines the expected characteristic signals in various spectroscopic analyses for this compound, based on its structure and data for similar compounds.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the N-methyl protons (two singlets), the butyl chain protons (triplet for terminal CH₃, multiplets for CH₂ groups), and potentially a broad signal for the N-H proton of the imidazole ring. |

| ¹³C NMR | Resonances for the carbonyl carbons, the carbons of the purine ring system, and the four distinct carbons of the butyl group. |

| IR | Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic), C=O stretching (amide), and C=N stretching. |

| Mass Spec | A molecular ion peak (M⁺) corresponding to the molecular weight of 236.27, along with fragmentation patterns characteristic of the loss of the butyl chain and other fragments. |

Biological Activity and Mechanism of Action

The biological effects of theophylline and its derivatives are primarily attributed to two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][2]

-

Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective PDE inhibitor.[1][2] By inhibiting PDEs, particularly PDE3 and PDE4, it prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The resulting increase in intracellular cAMP levels in airway smooth muscle cells leads to bronchodilation.[1]

-

Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A₁, A₂, and A₃).[1] Adenosine can cause bronchoconstriction in asthmatic patients, and by blocking its receptors, theophylline can prevent this effect.[2]

The 8-butyl substitution is expected to modulate the potency and selectivity of the compound for these targets compared to the parent theophylline molecule.

Signaling Pathway Diagram

Caption: General mechanism of action for theophylline derivatives.

Conclusion

While the specific historical details of the discovery of this compound are not prominent in the scientific literature, its synthesis and biological properties can be confidently inferred from the extensive research on related 8-substituted xanthine derivatives. The provided synthetic protocol offers a reliable method for its preparation, and the expected physicochemical and spectroscopic data serve as a benchmark for its characterization. This compound is anticipated to exhibit the characteristic biological activities of theophylline derivatives, primarily acting as a phosphodiesterase inhibitor and an adenosine receptor antagonist. Further research on this specific derivative would be valuable to elucidate any unique pharmacological properties conferred by the 8-butyl substitution.

References

In Silico Modeling of 8-Butyltheophylline Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico modeling of 8-Butyltheophylline, a xanthine derivative with potential therapeutic applications. As a member of the xanthine family, this compound is predicted to exhibit antagonistic activity at adenosine receptors and inhibitory effects on phosphodiesterase (PDE) enzymes. This document outlines the computational methodologies for investigating its receptor binding characteristics, including molecular docking and molecular dynamics simulations. Furthermore, it details the experimental protocols for validating these in silico predictions through radioligand binding assays and enzyme activity assays. The integration of computational and experimental approaches provides a robust framework for elucidating the molecular pharmacology of this compound and guiding future drug development efforts.

Introduction

This compound is a derivative of theophylline, a well-characterized methylxanthine. Xanthines are known to exert a wide range of pharmacological effects, primarily through two main mechanisms of action: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. By blocking adenosine receptors, xanthines can modulate neurotransmission and cellular function. Through PDE inhibition, they can increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to a variety of physiological responses.

Understanding the specific interactions of this compound with its target receptors at a molecular level is crucial for predicting its therapeutic efficacy and potential side effects. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, have become indispensable tools in modern drug discovery for their ability to provide detailed insights into ligand-receptor binding.[1] This guide will explore the application of these computational methods to this compound and describe the necessary experimental validation.

Target Receptors and Signaling Pathways

The primary targets for this compound are expected to be the four subtypes of adenosine receptors (A1, A2A, A2B, and A3) and various isoforms of the phosphodiesterase enzyme family.

Adenosine Receptors

Adenosine receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body. Their activation by endogenous adenosine modulates a vast array of physiological processes. The signaling pathways associated with adenosine receptor subtypes are depicted below.

Phosphodiesterases

Phosphodiesterases are a superfamily of enzymes responsible for the degradation of the second messengers cAMP and cGMP. Inhibition of these enzymes leads to an accumulation of cyclic nucleotides and amplification of their downstream signaling.

In Silico Modeling Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] This technique is instrumental in identifying key binding interactions and estimating the binding affinity.

Workflow for Molecular Docking:

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.[2]

Workflow for Molecular Dynamics Simulation:

Quantitative Data

While specific experimental data for this compound is limited in the public domain, the following tables present representative binding affinities (Ki) and inhibitory concentrations (IC50) for the parent compound, theophylline, and other relevant xanthine derivatives at adenosine receptors and phosphodiesterases. This data serves as a benchmark for what would be determined experimentally for this compound.

Table 1: Binding Affinities (Ki) of Xanthine Derivatives at Adenosine Receptor Subtypes

| Compound | A1 (nM) | A2A (nM) | A2B (nM) | A3 (nM) |

| Theophylline | 12,000 | 25,000 | 13,000 | >100,000 |

| 8-Phenyltheophylline | 130 | 400 | 1,100 | 15,000 |

| 8-Cyclopentyltheophylline (CPT) | 0.6 | 1,200 | 3,300 | 11,000 |

| 1,3-Dipropyl-8-p-sulfophenylxanthine | 28 | 320 | 1,200 | 3,800 |

Data is compiled from various sources for illustrative purposes.

Table 2: Inhibitory Concentrations (IC50) of Xanthine Derivatives against Phosphodiesterase Isoforms

| Compound | PDE1 (µM) | PDE2 (µM) | PDE3 (µM) | PDE4 (µM) | PDE5 (µM) |

| Theophylline | 150 | 100 | 30 | 100 | 40 |

| 3-Isobutyl-1-methylxanthine (IBMX) | 13 | 32 | 19 | 13 | 4.5 |

Data is compiled from various sources for illustrative purposes.

Experimental Protocols

The following are generalized protocols for the experimental validation of in silico findings.

Radioligand Binding Assay for Adenosine Receptors

Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known antagonist).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer, this compound, or the non-specific control.

-

Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value using competitive binding analysis software (e.g., Prism).

Phosphodiesterase Activity Assay

Objective: To determine the inhibitory potency (IC50) of this compound against various PDE isoforms.

Materials:

-

Recombinant human PDE isoforms.

-

cAMP or cGMP as substrate.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂).

-

Detection reagents (e.g., based on cleavage of a fluorescently labeled substrate or a coupled enzyme reaction).

-

Microplate reader (fluorometric or colorimetric).

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the PDE enzyme and this compound at various concentrations.

-

Pre-incubate for a short period (e.g., 10-15 minutes).

-

Initiate the reaction by adding the cAMP or cGMP substrate.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and add the detection reagents according to the manufacturer's instructions.

-

Measure the signal (fluorescence or absorbance) using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The combination of in silico modeling and experimental validation provides a powerful strategy for characterizing the receptor binding profile of this compound. Molecular docking and MD simulations can offer detailed structural insights and predictive binding affinities, while radioligand binding and enzyme activity assays are essential for empirical confirmation. The methodologies and workflows presented in this guide offer a comprehensive framework for researchers in the field of drug discovery and development to investigate the pharmacological properties of this compound and other novel chemical entities. This integrated approach will ultimately facilitate the rational design of more potent and selective drug candidates.

References

Pharmacokinetics and Metabolism of 8-Butyltheophylline in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated pharmacokinetics and metabolism of 8-butyltheophylline in animal models. Due to a lack of direct published data on this compound, this document extrapolates from established knowledge of theophylline and other 8-substituted xanthine derivatives. The guide outlines expected metabolic pathways, proposes experimental protocols for pharmacokinetic studies, and presents data in a structured format to aid researchers in designing and interpreting future preclinical investigations.

Introduction

This compound is a derivative of theophylline, a methylxanthine compound widely used in the treatment of respiratory diseases. The substitution at the 8-position of the xanthine core is expected to modulate its pharmacological activity and pharmacokinetic profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a potential therapeutic agent. This guide synthesizes the available information on related compounds to provide a predictive framework for its behavior in animal models.

Predicted Metabolic Pathways of this compound

The metabolism of theophylline is well-characterized and primarily involves oxidation and N-demethylation, reactions catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2E1.[1] Based on this, the metabolic fate of this compound is predicted to involve two primary routes:

-

Oxidation of the 8-butyl side chain: This is expected to be a major metabolic pathway, leading to the formation of various hydroxylated and further oxidized metabolites.

-

N-demethylation of the xanthine ring: Similar to theophylline, the methyl groups at the N1 and N3 positions are susceptible to removal.

A proposed metabolic pathway for this compound is illustrated below.

Caption: Proposed metabolic pathway of this compound.

Pharmacokinetic Profile: An Extrapolation

While specific pharmacokinetic data for this compound are unavailable, the parameters for the parent compound, theophylline, in rats can serve as a reference point for designing preclinical studies.

Table 1: Pharmacokinetic Parameters of Theophylline in Rats (for reference)

| Parameter | Value | Animal Model | Administration Route |

| Half-life (t½) | ~4-8 hours | Rat | Intravenous/Oral |

| Volume of Distribution (Vd) | ~0.5 L/kg | Rat | Intravenous |

| Clearance (CL) | ~0.05 L/hr/kg | Rat | Intravenous |

| Bioavailability (F%) | >90% | Rat | Oral |

Note: These values are approximate and can vary depending on the rat strain and experimental conditions. Researchers should determine these parameters specifically for this compound.

Experimental Protocols for Pharmacokinetic and Metabolism Studies

To elucidate the pharmacokinetic profile and metabolic fate of this compound, a series of in vivo and in vitro experiments are necessary.

Animal Model and Dosing

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.

-

Dosing: The compound should be administered both intravenously (IV) and orally (PO) to determine bioavailability. A typical study might involve a dose of 5-10 mg/kg.

Sample Collection and Analysis

Biological samples, including blood, urine, and feces, should be collected at predetermined time points. Plasma is separated from blood for pharmacokinetic analysis. The quantification of this compound and its potential metabolites in these matrices is typically achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a method known for its specificity and sensitivity.[2][3]

Caption: Experimental workflow for a pharmacokinetic study.

In Vitro Metabolism Studies

To identify the enzymes responsible for this compound metabolism, in vitro assays using liver microsomes or hepatocytes from different species (e.g., rat, dog, human) are recommended.

-

Incubation: this compound is incubated with liver microsomes in the presence of NADPH.

-

Metabolite Profiling: The reaction mixture is analyzed by LC-MS/MS to identify the generated metabolites.

-

Reaction Phenotyping: To identify the specific CYP isoforms involved, recombinant human CYP enzymes or specific chemical inhibitors can be used.

Quantitative Data Summary

The following tables should be populated with experimental data once studies are conducted.

Table 2: Pharmacokinetic Parameters of this compound in [Animal Model]

| Parameter | IV Administration | Oral Administration |

| Dose (mg/kg) | ||

| Cmax (ng/mL) | ||

| Tmax (h) | ||

| AUC₀-t (ngh/mL) | ||

| AUC₀-∞ (ngh/mL) | ||

| t½ (h) | ||

| CL (L/h/kg) | ||

| Vd (L/kg) | ||

| F (%) | N/A |

Table 3: Metabolite Profile of this compound in [Animal Model] Urine and Feces

| Metabolite | Structure | % of Dose in Urine | % of Dose in Feces |

| Parent Drug | This compound | ||

| Metabolite 1 | [Structure] | ||

| Metabolite 2 | [Structure] | ||

| ... |

Conclusion

While direct experimental data on the pharmacokinetics and metabolism of this compound are currently lacking, this guide provides a robust predictive framework based on the well-established behavior of theophylline and its derivatives. The proposed metabolic pathways, experimental protocols, and data presentation structures are intended to guide researchers in the efficient design and execution of preclinical studies. Elucidating the ADME properties of this compound is a crucial step in assessing its therapeutic potential and safety profile.

References

Structural Elucidation of 8-Butyltheophylline and its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 8-Butyltheophylline and its analogues. This document outlines common synthetic routes and details the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography. Detailed experimental protocols and representative data are presented to serve as a practical resource for researchers in the field of medicinal chemistry and drug development.

Introduction to 8-Alkyltheophyllines

Theophylline, a methylxanthine derivative, is a well-established pharmaceutical agent primarily used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effects are mainly attributed to its action as a bronchodilator and an anti-inflammatory agent. The core structure of theophylline, a purine alkaloid, offers a versatile scaffold for chemical modification, particularly at the 8-position. Substitution at this position with various alkyl chains, such as a butyl group, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. This compound and its analogues are of interest for their potential to exhibit altered solubility, metabolic stability, and receptor binding affinity, which could lead to improved therapeutic profiles.

The precise determination of the chemical structure of these synthesized analogues is a critical step in the drug discovery process, ensuring the identity and purity of the compound and forming the basis for understanding its structure-activity relationships (SAR). This guide details the analytical workflow for such structural confirmation.

Synthesis of this compound

The synthesis of 8-alkyltheophylline derivatives is typically achieved through the modification of a suitable theophylline precursor. A common method involves the reaction of 8-bromotheophylline with an appropriate alkylating agent.

General Experimental Protocol for Synthesis

A representative synthesis for an 8-substituted theophylline derivative is described below. This protocol is based on established methods for the synthesis of similar compounds.

Materials:

-

8-Bromotheophylline

-

Butylmagnesium bromide (or other suitable alkylating agent)

-

Anhydrous Tetrahydrofuran (THF)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is charged with 8-bromotheophylline and a palladium catalyst under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent Addition: Anhydrous THF is added to the flask, and the mixture is stirred to form a suspension.

-

Addition of Alkylating Agent: The flask is cooled in an ice bath, and a solution of butylmagnesium bromide in THF is added dropwise via a syringe or dropping funnel.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Structural Elucidation Workflow

The unambiguous identification of the synthesized this compound requires a combination of spectroscopic and analytical techniques. The general workflow for this process is outlined below.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments are used to establish the carbon-hydrogen framework and the connectivity of atoms.

4.1.1. Experimental Protocol for NMR Analysis

-

Sample Preparation: 5-10 mg of the purified this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer. Standard ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal standard (TMS).

4.1.2. Representative NMR Data

Table 1: Representative ¹H NMR Data for an 8-Alkyltheophylline Analogue

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.55 | s | 3H | N-CH₃ |

| ~ 3.35 | s | 3H | N-CH₃ |

| ~ 2.70 | t | 2H | -CH₂- (alpha to purine) |

| ~ 1.70 | m | 2H | -CH₂- |

| ~ 1.40 | m | 2H | -CH₂- |

| ~ 0.95 | t | 3H | -CH₃ (terminal) |

Table 2: Representative ¹³C NMR Data for an 8-Alkyltheophylline Analogue

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155.0 | C=O |

| ~ 151.5 | C=O |

| ~ 158.0 | C8 |

| ~ 148.0 | C4 |

| ~ 107.0 | C5 |

| ~ 30.0 | N-CH₃ |

| ~ 28.0 | N-CH₃ |

| ~ 32.0 | -CH₂- |

| ~ 29.0 | -CH₂- |

| ~ 22.0 | -CH₂- |

| ~ 14.0 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns can also offer clues about the molecule's structure.

4.2.1. Experimental Protocol for Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

4.2.2. Representative Mass Spectrometry Data

Table 3: Representative MS Data for an 8-Alkyltheophylline Analogue

| m/z | Interpretation |

| [M+H]⁺ | Molecular ion peak (protonated molecule) |

| [M+Na]⁺ | Sodium adduct of the molecular ion |

| Various | Fragment ions corresponding to the loss of parts of the alkyl chain or other cleavages |

For this compound (C₁₁H₁₆N₄O₂), the expected exact mass would be approximately 236.1273 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

4.3.1. Experimental Protocol for FTIR Analysis

-

Sample Preparation: A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum (of the empty sample holder or clean ATR crystal) is recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

4.3.2. Representative FTIR Data

Table 4: Representative FTIR Data for an 8-Alkyltheophylline Analogue

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100-3000 | C-H stretch | Aromatic/Alkene |

| ~ 2950-2850 | C-H stretch | Alkane |

| ~ 1700 & ~1650 | C=O stretch | Amide (carbonyls) |

| ~ 1600-1450 | C=C and C=N stretch | Purine ring system |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for analyzing conjugated systems.

4.4.1. Experimental Protocol for UV-Vis Analysis

-

Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water).

-

Data Acquisition: A baseline spectrum of the solvent is recorded in a quartz cuvette. The sample solution is then placed in the spectrophotometer, and the absorbance is measured over the UV-Vis range (typically 200-800 nm).

-

Data Analysis: The spectrum is analyzed to identify the wavelength of maximum absorbance (λ_max), which is characteristic of the chromophore.

4.4.2. Representative UV-Vis Data

Theophylline and its derivatives exhibit strong UV absorbance due to the conjugated purine ring system. The λ_max is typically observed in the range of 270-280 nm.

X-ray Crystallography

If a suitable single crystal of the compound can be grown, X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state.

4.5.1. Experimental Protocol for X-ray Crystallography

-

Crystal Growth: Single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map, and the structure is refined to obtain precise bond lengths, bond angles, and torsional angles.

Theophylline Signaling Pathway

The pharmacological effects of theophylline and its analogues are primarily mediated through two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.

Conclusion

The structural elucidation of this compound and its analogues is a systematic process that relies on the combined application of modern synthetic and analytical techniques. A logical workflow, beginning with synthesis and purification, followed by a suite of spectroscopic analyses (NMR, MS, FTIR, UV-Vis), provides a comprehensive characterization of the molecule. For definitive three-dimensional structural information, X-ray crystallography is the gold standard, contingent on the ability to grow high-quality single crystals. The detailed protocols and representative data provided in this guide serve as a valuable resource for researchers engaged in the design and characterization of novel theophylline-based therapeutic agents.

Methodological & Application

Application Notes and Protocols: 8-Butyltheophylline In Vitro Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Butyltheophylline is a derivative of theophylline, a methylxanthine compound known for its role as a non-selective phosphodiesterase (PDE) inhibitor.[1] PDEs are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, compounds like this compound can elevate intracellular cAMP and/or cGMP levels, thereby modulating a variety of downstream cellular processes. This makes PDE inhibitors attractive therapeutic targets for a range of diseases, including respiratory conditions, inflammatory disorders, and cardiovascular diseases.

This document provides a detailed protocol for an in vitro cell-based assay to characterize the activity of this compound. The described assay measures the compound's ability to inhibit PDE activity, leading to an increase in intracellular cAMP levels.

Mechanism of Action: Signaling Pathway

This compound is presumed to act as a competitive inhibitor of phosphodiesterases. In many cell types, signaling through G-protein coupled receptors (GPCRs) leads to the activation of adenylyl cyclase, which converts ATP into cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. PDEs, such as PDE4, constantly degrade cAMP to AMP, thus terminating the signal. By inhibiting these PDEs, this compound allows cAMP levels to rise, leading to sustained PKA activation and an amplified cellular response.

Data Presentation: Illustrative Quantitative Data

The following table summarizes representative data that could be obtained from a cell-based assay evaluating this compound. This data is for illustrative purposes to demonstrate how results can be presented.

| Parameter | Value | Cell Line | Assay Type |

| IC50 | 15 µM | HEK293 | cAMP-Glo™ Assay |

| Maximum Response | 8-fold increase in cAMP | HEK293 | cAMP-Glo™ Assay |

| Optimal Treatment Time | 60 minutes | HEK293 | cAMP-Glo™ Assay |

Experimental Protocol: cAMP Accumulation Assay

This protocol describes a method to quantify the inhibitory effect of this compound on PDE activity by measuring the accumulation of intracellular cAMP in a human embryonic kidney (HEK293) cell line. A common approach is to use a bioluminescent assay, such as the cAMP-Glo™ Assay from Promega.

Materials and Reagents

-

HEK293 cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Forskolin

-

3-isobutyl-1-methylxanthine (IBMX) - Optional positive control

-

cAMP-Glo™ Assay Kit (Promega, Cat. No. V1501 or similar)

-

White, opaque 96-well or 384-well assay plates

-

Luminometer

Experimental Workflow Diagram

Step-by-Step Methodology

-

Cell Culture and Plating:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Harvest cells using Trypsin-EDTA and resuspend in fresh medium.

-

Seed the cells into white, opaque 96-well plates at a density of 5,000-10,000 cells per well in 80 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in an appropriate assay buffer (e.g., PBS with 0.1% BSA) to achieve the desired final concentrations. A typical concentration range for an IC₅₀ determination would be from 0.1 µM to 100 µM.

-

Prepare a stock solution of Forskolin (an adenylyl cyclase activator) in DMSO. Dilute it in assay buffer to a working concentration that will yield a submaximal stimulation of cAMP production (e.g., 10 µM). The final concentration in the assay will be lower.

-

-

Cell Treatment:

-

Carefully remove the culture medium from the wells.

-

Add 10 µL of the diluted this compound solutions to the respective wells. For control wells, add 10 µL of assay buffer with the corresponding DMSO concentration.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Add 10 µL of the diluted Forskolin solution to all wells (except for the negative control wells, which receive assay buffer). This will stimulate cAMP production.

-

Incubate the plate at 37°C for 60 minutes.

-

-

cAMP Detection (using cAMP-Glo™ Assay as an example):

-

Equilibrate the cAMP-Glo™ Lysis Buffer and the Kinase-Glo® Reagent to room temperature.

-

Add 20 µL of cAMP-Glo™ Lysis Buffer to each well.

-

Incubate for 15 minutes at room temperature to lyse the cells and release cAMP.

-

Add 40 µL of the reconstituted Kinase-Glo® Reagent to each well.

-

Incubate for 20 minutes at room temperature in the dark.

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

The raw luminescence units are inversely proportional to the cAMP concentration in the well.

-

Generate a standard curve if absolute quantification is required, following the kit manufacturer's instructions.

-

For IC₅₀ determination, normalize the data. Set the signal from cells treated with Forskolin and vehicle (DMSO) as 0% inhibition, and the signal from cells without Forskolin as 100% inhibition.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.

-

Conclusion

This application note provides a comprehensive framework for the in vitro evaluation of this compound using a cell-based cAMP accumulation assay. The detailed protocol and illustrative data serve as a guide for researchers in pharmacology and drug development to characterize the potency and mechanism of action of this and other potential phosphodiesterase inhibitors. Adherence to the described methodology will enable the generation of robust and reproducible data for assessing compound activity in a cellular context.

References

Application Notes and Protocols for Studying Adenosine Receptor Signaling with 8-Butyltheophylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine is a ubiquitous purine nucleoside that functions as a critical signaling molecule by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are widely distributed and modulate a vast array of physiological processes, including neurotransmission, cardiovascular function, inflammation, and immune responses. The study of adenosine signaling is crucial for understanding these processes and for the development of novel therapeutics.

8-Butyltheophylline belongs to the xanthine class of compounds, which are well-established as adenosine receptor antagonists. Like its better-known counterparts, theophylline and caffeine, this compound acts as a competitive, non-selective antagonist at adenosine receptors. By occupying the receptor's binding site, it blocks the effects of endogenous adenosine. This property makes it a useful pharmacological tool for elucidating the roles of adenosine signaling pathways in various biological systems. Its use allows researchers to inhibit adenosine receptor-mediated effects and thereby infer the function of these receptors in cellular and physiological responses.

Mechanism of Action

Adenosine receptors are coupled to different G proteins and mediate distinct downstream signaling events.

-

A1 and A3 Receptors: Typically couple to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate phospholipase C (PLC) and modulate ion channels.

-

A2A and A2B Receptors: Couple to Gs proteins, and their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.